Tedizolid Phosphate Dimer
Description
Properties
CAS No. |
1220910-90-6 |
|---|---|
Molecular Formula |
C34H30F2N12O11P2 |
Molecular Weight |
882.631 |
IUPAC Name |
[[(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methoxy-hydroxyphosphoryl] [(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C34H30F2N12O11P2/c1-45-41-31(39-43-45)29-9-3-19(13-37-29)25-7-5-21(11-27(25)35)47-15-23(57-33(47)49)17-55-60(51,52)59-61(53,54)56-18-24-16-48(34(50)58-24)22-6-8-26(28(36)12-22)20-4-10-30(38-14-20)32-40-44-46(2)42-32/h3-14,23-24H,15-18H2,1-2H3,(H,51,52)(H,53,54)/t23-,24-/m1/s1 |
InChI Key |
DBBJYEOIIWGIRZ-DNQXCXABSA-N |
SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)(O)OP(=O)(O)OCC5CN(C(=O)O5)C6=CC(=C(C=C6)C7=CN=C(C=C7)C8=NN(N=N8)C)F)F |
Synonyms |
P,P’-bis[[(5R)-3-[3-Fluoro-4-[6-(2-methyl-2H-tetrazol-5-yl)-3-pyridinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]diphosphoric Acid Ester |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of Tedizolid Phosphate Dimer
Advanced Spectroscopic Characterization Techniques
The precise molecular structure of Tedizolid (B1663884) Phosphate (B84403) Dimer, including the connectivity of its atoms and their spatial arrangement, has been determined through a combination of sophisticated spectroscopic methods. These techniques provide a detailed map of the molecule, from its carbon-hydrogen framework to the specific nature of the phosphate linkage that connects the two monomeric units.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule at the atomic level. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and spatial relationships of atoms within a molecule. For the structural determination of Tedizolid Phosphate Dimer, a suite of NMR experiments is employed.
¹H NMR for Proton Environment Analysis
¹H (Proton) NMR spectroscopy is used to determine the number and type of hydrogen atoms present in a molecule. The chemical shift of each proton provides information about its local electronic environment. In the case of this compound, the ¹H NMR spectrum would be expected to be more complex than that of the tedizolid phosphate monomer due to the presence of two monomeric units. Key proton signals would be analyzed to confirm the presence of the oxazolidinone ring, the fluorophenyl group, the pyridine (B92270) ring, and the tetrazole moiety in both halves of the dimer. The integration of the signals would correspond to the number of protons in each specific environment.
Hypothetical ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.95 | s | 2H | Aromatic H (pyridine) |
| 8.25 | m | 4H | Aromatic H (pyridine/phenyl) |
| 7.78 | t | 2H | Aromatic H (phenyl) |
| 7.69 | dd | 2H | Aromatic H (phenyl) |
| 7.55 | dd | 2H | Aromatic H (phenyl) |
| 5.00 | m | 2H | CH (oxazolidinone) |
| 4.50 | s | 6H | CH₃ (tetrazole) |
| 4.25 | t | 2H | CH₂ (oxazolidinone) |
| 4.10 | m | 4H | CH₂-O-P |
| 3.95 | m | 2H | CH₂ (oxazolidinone) |
Note: This table is a hypothetical representation and actual chemical shifts may vary.
¹³C NMR for Carbon Skeleton Elucidation
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. This technique is crucial for confirming the total number of carbon atoms and identifying the types of carbon present (e.g., aromatic, aliphatic, carbonyl). The chemical shifts of the carbon signals are indicative of their bonding environment.
Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| 170.5 | C=O (oxazolidinone) |
| 160.2 | Aromatic C-F |
| 155.8 | Aromatic C (tetrazole-linked) |
| 149.1 | Aromatic C (pyridine) |
| 140.3 | Aromatic C (pyridine) |
| 135.7 | Aromatic C (phenyl) |
| 125.4 | Aromatic C (phenyl) |
| 120.1 | Aromatic C-H (pyridine) |
| 115.8 | Aromatic C-H (phenyl) |
| 110.2 | Aromatic C-H (phenyl) |
| 72.3 | CH (oxazolidinone) |
| 68.5 | CH₂-O-P |
| 48.9 | CH₂ (oxazolidinone) |
| 39.7 | CH₃ (tetrazole) |
Note: This table is a hypothetical representation and actual chemical shifts may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
While 1D NMR provides information about the types of atoms present, 2D NMR experiments are essential for establishing the connectivity and spatial proximity of these atoms.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is instrumental in piecing together the spin systems within the molecule, such as the protons on the oxazolidinone ring and the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This allows for the unambiguous assignment of proton signals to their corresponding carbon atoms in the skeleton of the dimer.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds). This is a powerful tool for connecting different fragments of the molecule, for instance, linking the aromatic rings to the oxazolidinone core and confirming the position of the phosphate linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, even if they are not directly bonded. This is crucial for determining the three-dimensional structure and conformation of the this compound.
A comprehensive study on the forced degradation of tedizolid phosphate has utilized these advanced NMR techniques to characterize its impurities, which would include the dimer. nih.gov
³¹P NMR for Phosphate Linkage Characterization
³¹P NMR spectroscopy is a highly specific technique for analyzing phosphorus-containing compounds. In the case of this compound, the ³¹P NMR spectrum provides direct evidence for the presence and chemical environment of the phosphate groups. The chemical shift of the phosphorus signal can confirm the formation of the diphosphate (B83284) linkage connecting the two tedizolid units. The coupling between the phosphorus atoms and adjacent protons can also be observed, further confirming the structure around the phosphate bridge.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) is employed to obtain a highly accurate mass measurement.
The experimentally determined molecular weight would be compared to the calculated theoretical mass of the proposed dimer structure (C₃₄H₃₀F₂N₁₂O₁₁P₂), which is 882.62 g/mol . Tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the parent ion of the dimer. The resulting fragmentation pattern provides a "fingerprint" of the molecule and allows for the confirmation of its structural components. A detailed analysis of these fragments helps to piece together the structure of the intact dimer. Studies on the degradation products of tedizolid phosphate have utilized liquid chromatography coupled with mass spectrometry (LC-MS) to identify and characterize such impurities. nih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with high accuracy. For the this compound, HRMS provides the exact mass, which is crucial for confirming its elemental composition. The dimer is formed from two molecules of tedizolid phosphate linked together.
The molecular formula of Tedizolid Phosphate is C₁₇H₁₆FN₆O₆P. The dimer, being composed of two such units, has a molecular formula of C₃₄H₃₀F₂N₁₂O₁₁P₂. pharmaffiliates.comsynzeal.com The expected exact mass can be calculated based on the precise atomic masses of its constituent elements. Commercial suppliers of the this compound standard list the molecular weight as 882.62 g/mol . pharmaffiliates.com HRMS analysis would aim to experimentally verify this mass with a high degree of precision, typically within a few parts per million (ppm), to unequivocally confirm the elemental composition. A patent related to a key intermediate of tedizolid phosphate highlights the use of high-resolution mass spectrometry for structural identification, underscoring the importance of this technique in the characterization of related substances. google.com
Table 1: Elemental Composition and Molecular Weight of this compound
| Element | Symbol | Count | Atomic Mass (amu) | Total Mass (amu) |
| Carbon | C | 34 | 12.011 | 408.374 |
| Hydrogen | H | 30 | 1.008 | 30.24 |
| Fluorine | F | 2 | 18.998 | 37.996 |
| Nitrogen | N | 12 | 14.007 | 168.084 |
| Oxygen | O | 11 | 15.999 | 175.989 |
| Phosphorus | P | 2 | 30.974 | 61.948 |
| Total | 882.631 |
Note: The molecular weight provided by some suppliers is 882.63. pharmaffiliates.com
Tandem Mass Spectrometry (MSⁿ) for Fragmentation Pathway Analysis and Structural Confirmation
Tandem Mass Spectrometry (MSⁿ or MS/MS) is a powerful tool for structural elucidation by fragmenting a selected precursor ion and analyzing the resulting product ions. This technique provides valuable information about the connectivity of atoms within a molecule. While specific MS/MS studies on the isolated this compound are not extensively published, the fragmentation pathways can be inferred from the known fragmentation of tedizolid and tedizolid phosphate. nih.govnih.gov
In a typical MS/MS experiment for the this compound, the precursor ion corresponding to its molecular weight would be selected and subjected to collision-induced dissociation (CID). The resulting fragment ions would likely arise from the cleavage of the phosphate linkage, as well as fragmentation of the tedizolid moieties themselves.
A study on the simultaneous determination of tedizolid and linezolid (B1675486) in rat plasma using UPLC-MS/MS reported the use of multiple reaction monitoring (MRM) with the transition m/z 371.4 → 343.2 for tedizolid. nih.govresearchgate.net This indicates a characteristic loss from the protonated tedizolid molecule. For the dimer, one would expect to observe fragments corresponding to the monomeric tedizolid phosphate, tedizolid, and further fragments of the tedizolid structure. The identification of these specific fragments would confirm the dimeric structure and the nature of the linkage between the two monomeric units.
Table 2: Predicted Fragmentation Ions of this compound in MS/MS
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Description of Fragment |
| [M+H]⁺ | [C₁₇H₁₆FN₆O₆P+H]⁺ | Tedizolid Phosphate Monomer |
| [M+H]⁺ | [C₁₇H₁₅FN₆O₃+H]⁺ | Tedizolid Monomer |
| [M+H]⁺ | [C₉H₇FN₂O₃+H]⁺ | Oxazolidinone-fluorophenyl fragment |
| [M+H]⁺ | [C₈H₈N₄]⁺ | Methyl-tetrazolyl-pyridine fragment |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. The spectra are characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.
For the this compound, the IR and Raman spectra are expected to show characteristic bands for the functional groups present in the tedizolid phosphate monomer. A study on tedizolid reported significant FT-IR vibrations at 879 cm⁻¹ (C-H wagging), 1619 cm⁻¹ (C=C stretching + C-C stretching in the phenyl ring), and 1747 cm⁻¹ (C=O stretching in the oxazolidinone ring). researchgate.net Another study on tedizolid phosphate nanocrystals reported a C-H wagging vibration at 877.8 cm⁻¹. nih.gov
The IR spectrum of the dimer would also exhibit strong absorptions corresponding to the P-O and P=O bonds of the phosphate linkage. The stretching vibrations of the P=O group in phosphate esters typically appear in the region of 1300-1200 cm⁻¹. The P-O-C stretching vibrations are usually found in the 1050-970 cm⁻¹ region. The presence and characteristics of these bands would be indicative of the phosphate dimer linkage.
Raman spectroscopy would provide complementary information. For instance, FT-Raman spectra have been used to characterize crystalline forms of tedizolid phosphate. google.com In the dimer, symmetric vibrations of the aromatic rings and the tetrazole moiety would likely be prominent in the Raman spectrum.
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
| C=O (oxazolidinone) | Stretching | ~1747 | researchgate.net |
| C=C (aromatic) | Stretching | ~1619 | researchgate.net |
| P=O (phosphate) | Stretching | 1300-1200 | General |
| P-O-C (phosphate ester) | Stretching | 1050-970 | General |
| C-H (aromatic) | Wagging | ~879 | researchgate.net |
| C-F | Stretching | 1250-1000 | General |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in systems with conjugated π-electrons, known as chromophores. The this compound contains several chromophoric systems, including the fluorophenyl ring, the pyridine ring, and the tetrazole ring.
Studies on tedizolid and tedizolid phosphate have reported UV detection at various wavelengths, including 251 nm, 300 nm, and 340 nm, depending on the analytical method and conditions. researchgate.netmdpi.com A spectrofluorimetric assay for tedizolid phosphate determined an excitation maximum at 298 nm and an emission maximum at 408 nm. ekb.eg The UV-Vis absorption spectrum of the dimer is expected to be very similar to that of the monomer, as the electronic structure of the chromophores is largely retained. The molar absorptivity of the dimer would be approximately double that of the monomer at the same wavelength, assuming no significant intramolecular interactions between the two chromophoric systems. The maximum absorbance for tedizolid phosphate has been observed at 256 nm. ijpdr.com
The shape of the UV-Vis spectrum can sometimes reveal interactions between chromophores. In the case of dimers, phenomena such as hypochromism (decreased absorption intensity) or hyperchromism (increased absorption intensity), and blue or red shifts in the absorption maximum can indicate electronic coupling between the monomer units. researchgate.net A detailed analysis of the dimer's UV-Vis spectrum compared to the monomer's could therefore provide insights into its conformational arrangement in solution.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While a crystal structure for the isolated this compound is not publicly available, the crystal structures of various forms of tedizolid phosphate have been reported. google.comgoogle.com These studies provide a solid foundation for understanding the potential solid-state conformation of the dimer.
Stereochemical and Isomeric Considerations of the Dimer
Tedizolid is a chiral molecule, with the active enantiomer being the (R)-isomer at the C5 position of the oxazolidinone ring. synzeal.com Consequently, the this compound, being formed from two tedizolid phosphate units, has multiple potential stereoisomers.
If the dimer is formed from two (R)-isomers, the resulting dimer would be the (R,R)-diastereomer. If it is formed from two (S)-isomers, it would be the (S,S)-diastereomer. A dimer formed from one (R)- and one (S)-isomer would result in a meso compound, the (R,S)-diastereomer. The separation and characterization of these potential stereoisomers would be crucial for a complete understanding of this impurity. Chiral chromatography techniques, which have been developed for the enantioseparation of tedizolid phosphate, could potentially be adapted for the separation of the dimeric diastereomers. japsonline.com The (S)-isomer of tedizolid phosphate is also available as a reference material. alentris.org
The nature of the phosphate linkage itself can also introduce isomerism. The dimer is a pyrophosphate-like structure, P,P′-Bis[[(5R)-3-[3-fluoro-4-[6-(2-methyl-2H-tetrazol-5-yl)-3-pyridinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl] (diphosphate). venkatasailifesciences.com
Mechanistic Investigations of Tedizolid Phosphate Dimer Formation
Dimerization Pathways during Chemical Synthesis of Tedizolid (B1663884) Phosphate (B84403)
The synthesis of a complex molecule like tedizolid phosphate involves multiple steps where the formation of by-products, including dimers, can occur. These are often referred to as process-related impurities and are influenced by the specific synthetic route and the conditions employed.
The conditions under which the chemical synthesis of tedizolid phosphate is carried out can significantly impact the formation of impurities.
Temperature: Elevated temperatures can increase reaction rates, but may also provide the necessary energy to overcome the activation barrier for undesired side reactions, leading to dimer formation. A patent for the preparation of tedizolid phosphate specifies a reaction temperature range of 50-150°C for the coupling reaction, with a preferred range of 80-130°C, indicating that temperature control is a key parameter. google.com
pH: The pH of the reaction medium can alter the reactivity of functional groups within the molecule. For instance, a patent mentions the use of a base promoter in the coupling reaction, with choices including potassium carbonate, sodium carbonate, cesium carbonate, cesium fluoride, potassium acetate, or potassium phosphate. google.com The basicity of the chosen reagent can influence the potential for side reactions.
Solvent Systems: The choice of solvent is crucial as it affects the solubility of reactants and intermediates and can influence reaction pathways. Solvents such as acetonitrile (B52724), 1,4-dioxane (B91453), toluene (B28343), xylene, N,N-dimethylformamide, N,N-dimethylacetamide, or dimethyl sulfoxide (B87167) are mentioned in the synthetic process, with 1,4-dioxane and toluene being preferred. google.com The selection of an appropriate solvent system is critical to favor the desired reaction over the formation of by-products like dimers.
Catalysts are integral to many of the chemical transformations in the synthesis of tedizolid phosphate, but they can also contribute to the formation of impurities.
Palladium Catalysts: The synthesis of tedizolid often involves a Suzuki coupling reaction, which utilizes a palladium catalyst. ciac.jl.cn Several palladium catalysts are mentioned in a patent, including palladium chloride, palladium acetate, bis(dibenzylideneacetone)palladium, tetrakis(triphenylphosphine)palladium, and [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium. google.com While these catalysts are highly effective for the intended carbon-carbon bond formation, they can also potentially catalyze side reactions that lead to dimerization if not used under optimal conditions.
Base Promoters: As mentioned, various bases are used to facilitate the coupling reaction. google.com The strength and concentration of the base can influence the generation of reactive intermediates that could potentially lead to dimer formation.
A patent related to the purification of tedizolid phosphate mentions that when using highly reactive reagents like phosphorus oxychloride for phosphorylation, impurities such as dimer impurities, diphosphate (B83284) impurities, and pyrophosphate can be generated. google.com
Identifying the specific intermediates that lead to dimer formation is a key step in controlling this impurity. While the precise structures of all precursors are not publicly detailed, the synthetic route provides clues. The formation of the tedizolid phosphate dimer likely involves the coupling of two molecules of a tedizolid-related intermediate.
One of the final steps in some synthetic routes involves the phosphorylation of tedizolid. cjph.com.cn A patent highlights that the use of highly active phosphorus oxychloride can lead to the formation of dimer impurities. google.com This suggests that an activated phosphate intermediate or tedizolid itself could be a precursor to the dimer.
Interactive Data Table: Reaction Conditions for Tedizolid Phosphate Synthesis
| Parameter | Condition | Preferred Condition | Potential Impact on Dimerization |
| Temperature | 50-150°C google.com | 80-130°C google.com | Higher temperatures can increase side reactions. |
| Catalyst | Palladium-based google.com | Tetrakis(triphenylphosphine)palladium or [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium google.com | Suboptimal catalyst choice or conditions can promote by-product formation. |
| Solvent | Acetonitrile, 1,4-dioxane, toluene, etc. google.com | 1,4-dioxane or toluene google.com | Solvent can influence solubility and reaction pathways. |
| Base Promoter | Carbonates, fluorides, acetates, phosphates google.com | Cesium carbonate or potassium phosphate google.com | Base strength can affect the generation of reactive intermediates. |
Role of Catalyst Systems in Dimerization
Degradation-Induced Dimerization of Tedizolid Phosphate
Tedizolid phosphate can also degrade to form dimers under certain stress conditions, which is a critical factor for its stability and shelf life.
Forced degradation studies have shown that tedizolid phosphate is susceptible to hydrolysis under acidic and basic conditions. nih.govresearchgate.net While the primary degradation pathway is the hydrolysis of the phosphate group to yield the active moiety, tedizolid, the conditions that promote hydrolysis could also potentially lead to the formation of other degradation products, including dimers. nih.govresearchgate.net One study identified four degradation products under various stress conditions, though the specific structures were not all detailed as dimers in the abstract. nih.gov However, it is plausible that intermediates formed during hydrolysis could react with other tedizolid phosphate molecules to form a dimer.
Tedizolid phosphate has been found to be significantly degraded under oxidative conditions. nih.govresearchgate.netoup.comresearchgate.net Oxidative stress can generate reactive species that may lead to the coupling of molecules. For a related oxazolidinone, sutezolid, two degradation products were formed under oxidative conditions. researchgate.net For another drug, dezocine, a coupled dimer was identified as a photodegradation product, suggesting a possible mechanism for dimerization under oxidative stress. researchgate.net While the specific oxidative degradation pathway leading to the this compound is not explicitly detailed in the provided search results, the susceptibility of the drug to oxidative conditions suggests this is a potential route for dimer formation. nih.govresearchgate.netoup.comresearchgate.net
Interactive Data Table: Stability of Tedizolid Phosphate under Stress Conditions
| Stress Condition | Stability | Degradation Products | Potential for Dimerization |
| Acidic Hydrolysis | Significant degradation nih.govresearchgate.net | Four degradation products identified in one study nih.gov | Possible through reaction of hydrolytic intermediates. |
| Basic Hydrolysis | Significant degradation nih.govresearchgate.net | Four degradation products identified in one study nih.gov | Possible through reaction of hydrolytic intermediates. |
| Neutral Hydrolysis | Relatively stable nih.govresearchgate.net | - | Low |
| Oxidation | Significant degradation nih.govresearchgate.netoup.comresearchgate.net | Four degradation products identified in one study nih.gov | A potential pathway due to the generation of reactive species. researchgate.net |
| Thermal | Relatively stable nih.govoup.comresearchgate.net | - | Low |
| Photolytic | Relatively stable nih.govoup.comresearchgate.net | - | Low |
Photolytic Degradation Processes and Dimerization
Forced degradation studies conducted in accordance with ICH guidelines have shown that tedizolid phosphate is relatively stable under photolytic conditions. nih.govresearchgate.netresearchgate.netnih.govresearchgate.net One study reported that while the drug degraded significantly under acidic, basic, and oxidative conditions, it remained stable when exposed to photolytic stress. nih.gov Another investigation confirmed that tedizolid phosphate is stable under photolytic conditions in the solid state, with only minor degradation observed in a liquid state under photolytic stress. researchgate.net However, the formation of this compound as a result of this photolytic stress was not reported. The primary degradation pathways identified in the literature are hydrolysis and oxidation. nih.govnih.govresearchgate.net
Influence of Formulation Components and Excipients on Dimer Formation
There is limited specific information available regarding the direct influence of formulation components and excipients on the formation of the this compound. However, the stability of tedizolid phosphate in formulations is influenced by pH and the presence of other excipients.
In the development of powder for suspension formulations, it was noted that the pH of the constituted suspension is a critical factor. Citric acid was initially used to lower the pH and minimize the solubility of tedizolid phosphate. google.com However, an incompatibility between xanthan gum (a suspending agent) and citric acid was observed in the dry powder blend, especially in the presence of heat and moisture, leading to physical instability of the suspension. google.com While this highlights the importance of excipient compatibility, it does not directly address the formation of the dimer.
The pH of the formulation is a key factor in the stability of tedizolid phosphate. google.comgoogle.com Acidic or basic conditions can lead to hydrolytic degradation. nih.govnih.govresearchgate.net A patent for purifying tedizolid phosphate describes a process that involves adjusting the pH of a disodium (B8443419) salt solution to a range of 1-3 to precipitate the final product, indicating that pH control is crucial for purity. google.com While this process is designed to remove impurities, it underscores the sensitivity of the molecule to pH, which could potentially influence degradation pathways in a formulated product.
The table below summarizes the findings from forced degradation studies on tedizolid phosphate.
| Stress Condition | Observation | Reference |
| Photolytic | Stable | nih.govresearchgate.netnih.govresearchgate.net |
| Thermal | Stable | nih.govnih.govresearchgate.net |
| Acidic Hydrolysis | Significant Degradation | nih.govnih.govresearchgate.net |
| Basic Hydrolysis | Significant Degradation | nih.govresearchgate.netnih.govresearchgate.net |
| Oxidative | Significant Degradation | nih.govnih.govresearchgate.net |
Analytical Method Development and Validation for Tedizolid Phosphate Dimer
Chromatographic Separation Techniques
The quality control of Tedizolid (B1663884) Phosphate (B84403) requires robust analytical methods to identify and quantify process-related impurities and degradation products, including Tedizolid Phosphate Dimer. synzeal.comgoogle.com Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are fundamental to ensuring the purity and stability of the drug substance. cjph.com.cnmatjournals.net
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC methods are essential for the separation and determination of Tedizolid Phosphate from its related substances. cjph.com.cnresearchgate.net The development of these methods involves careful optimization of the stationary phase, mobile phase, and detection parameters to achieve adequate resolution and sensitivity for all relevant compounds, including the dimer impurity. ajprd.com
The choice of stationary phase is critical for achieving successful separation. For the analysis of Tedizolid Phosphate and its impurities, reversed-phase columns are predominantly employed.
C18 Columns : These are the most common choice. A method for determining related substances in Tedizolid Phosphate utilized a Zorbax SB-C18 column (250 mm x 4.6 mm, 5 µm), which successfully separated 11 known related substances. cjph.com.cn Another stability-indicating method used a Waters Xselect HSS C18 column (250 × 4.6 mm, 5 µm). researchgate.netnih.gov
Phenyl-Hexyl Columns : For the enantiomeric separation of Tedizolid Phosphate, a Phenomenex Luna Phenyl-Hexyl column (250 x 4.6mm, 5µm) was found to provide the desired resolution where a C18 column did not suffice. researchgate.net This indicates that for specific separation challenges, alternative stationary phase chemistries are explored to achieve the necessary selectivity. researchgate.net
Optimization of the stationary phase involves selecting a column that provides the best balance of retention, resolution, and peak shape for the parent compound and all its known impurities.
Table 1: Examples of Stationary Phases Used in HPLC Analysis of Tedizolid Phosphate
| Stationary Phase | Dimensions | Application | Source(s) |
|---|---|---|---|
| Zorbax SB-C18 | --- | Determination of related substances | cjph.com.cn |
| Waters Xselect HSS C18 | 250 × 4.6 mm, 5 µm | Stability-indicating determination | researchgate.netnih.gov |
| Phenomenex Luna, Phenyl-Hexyl | 250 x 4.6mm, 5µm | Enantiomeric separation | researchgate.netjapsonline.combibliomed.org |
The mobile phase composition is a key variable in controlling retention and selectivity in reversed-phase HPLC. It typically consists of an aqueous component (often a buffer) and an organic modifier.
Aqueous Phase and pH : The pH of the mobile phase is a critical parameter, especially for ionizable compounds like Tedizolid Phosphate. A study on enantiomeric separation found that a pH of 7.0 was optimal for resolution, with lower pH values (3.0 to 6.5) resulting in decreased separation. japsonline.combibliomed.org Phosphate buffers (e.g., 50 mM, pH 6.5) and ammonium (B1175870) bicarbonate solutions (e.g., 25 mmol/L) are commonly used as the aqueous component. cjph.com.cnresearchgate.netnih.gov Additives like triethylamine (B128534) may be included to improve peak shape by minimizing tailing. japsonline.combibliomed.org
Organic Modifier : Acetonitrile (B52724) is a frequently used organic solvent in the mobile phase for Tedizolid Phosphate analysis. cjph.com.cnresearchgate.net The proportion of the organic modifier is adjusted to control the elution strength. For instance, in one method, the mobile phase consisted of a 70:30 (v/v) mixture of phosphate buffer and acetonitrile. researchgate.netnih.gov
Gradient Elution : To resolve complex mixtures of impurities, such as the dimer and other related substances that have different polarities, gradient elution is often necessary. google.com This strategy involves changing the composition of the mobile phase during the analytical run. A method for separating 11 related substances used a gradient of acetonitrile and 25 mmol/L ammonium bicarbonate solution over 55 minutes. cjph.com.cn The gradient started at 5% acetonitrile, increased to 90%, held for 5 minutes, and then returned to the initial conditions. cjph.com.cn This allows for the elution of both highly retained and less retained impurities within a single run. cjph.com.cn
Table 2: HPLC Mobile Phase and Gradient Elution Examples
| Mobile Phase A | Mobile Phase B | Gradient Program | Flow Rate | Source(s) |
|---|---|---|---|---|
| 25 mmol/L Ammonium Bicarbonate | Acetonitrile | 0-40 min, 5%→90% B; 40-45 min, 90% B; 45-50 min, 90%→5% B; 50-55 min, 5% B | --- | cjph.com.cn |
| Phosphate buffer (50 mM, pH 6.5) | Acetonitrile | Isocratic (70:30, %v/v) | 1.0 mL/min | researchgate.netnih.gov |
| Aqueous buffer (Disodium hydrogen phosphate, triethylamine, β-cyclodextrin, pH 7.0) | Acetonitrile | Gradient (Tmin/A:B): T0/100:00; T50/100:00; T55/00:100; T65/00:100; T66/100:00; T75/100:00 | 1.0 mL/min | japsonline.com |
Following chromatographic separation, a detector is used to quantify the eluted compounds.
UV Detection : Ultraviolet (UV) detection is a robust and widely used technique for the analysis of chromophoric molecules like Tedizolid Phosphate and its dimer. arnoldgroup.org Detection wavelengths of 300 nm and 251 nm have been reported in various HPLC methods. cjph.com.cnresearchgate.netnih.govlongdom.org The choice of wavelength is based on the UV absorbance spectrum of the analyte to maximize sensitivity.
Photodiode Array (PDA) Detection : A Photodiode Array (PDA) detector, also known as a Diode Array Detector (DAD), provides enhanced capabilities over a standard fixed-wavelength UV detector. ub.edu It acquires the entire UV-visible spectrum for each point in the chromatogram. This is particularly valuable during method development and impurity analysis as it can help in peak purity assessment and identification of co-eluting peaks. The spectral data can aid in the tentative identification of unknown impurities by comparing their spectra with that of the main compound. ub.edu
Mobile Phase Composition and Gradient Elution Strategies
Ultra-Performance Liquid Chromatography (UPLC) Method Development
UPLC technology utilizes columns with smaller particle sizes (<2 µm) and higher pressures than conventional HPLC, resulting in faster analysis times, improved resolution, and higher sensitivity. matjournals.net This makes it particularly suitable for complex impurity profiling and trace-level quantification.
Coupling UPLC with mass spectrometry (MS) creates a powerful analytical tool that combines the superior separation capabilities of UPLC with the high sensitivity and selectivity of MS detection. This is the preferred technique for the structural characterization of impurities and degradation products. researchgate.netnih.gov
UPLC-MS/MS : Tandem mass spectrometry (MS/MS) is used for the highly sensitive and selective quantification of analytes in complex matrices. researchgate.net In this technique, a precursor ion is selected, fragmented, and a specific product ion is monitored. For the analysis of Tedizolid (the active moiety), precursor-to-product ion transitions such as m/z 371.09 > 343.10 and m/z 371.4 → 343.2 have been used for quantification in Multiple Reaction Monitoring (MRM) mode. researchgate.netresearchgate.net This approach provides excellent specificity and allows for very low limits of quantification, often in the ng/mL range. researchgate.netnih.gov
UPLC-HRMS : High-Resolution Mass Spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based systems, provides highly accurate mass measurements. This data is invaluable for determining the elemental composition of unknown impurities, including dimers or degradation products. researchgate.netnih.gov The structural characterization of four degradation products of Tedizolid Phosphate was performed using UPLC-MSⁿ and LC-HRMS, allowing for their definitive identification. nih.gov
QTRAP MSⁿ : A hybrid quadrupole-linear ion trap (QTRAP) mass spectrometer combines the scanning capabilities of quadrupole and ion trap instruments. It enables various MSⁿ experiments, which involve multiple stages of fragmentation. researchgate.net This provides detailed structural information that is crucial for elucidating the fragmentation pathways and identifying the structures of unknown process-related impurities and degradation products of Tedizolid Phosphate. researchgate.netnih.gov
Table 3: UPLC-MS/MS Method Parameters for Tedizolid Analysis
| Column | Mobile Phase | Ionization Mode | Monitored Transition (m/z) | Application | Source(s) |
|---|---|---|---|---|---|
| Acquity UPLC BEH™ C18 | Acetonitrile: 20 mM Ammonium Acetate (85:15, v/v) | ESI Positive | 371.09 > 343.10 | Quantification in rat plasma | researchgate.net |
| Acquity™ HILIC | Acetonitrile: 20 mM Ammonium Acetate (85:15, v/v) | ESI Positive | 371.15 > 343.17 | Quantification in rabbit aqueous humor | nih.gov |
| Acquity UPLC BEH C18 | --- | ESI Positive | 371.4 → 343.2 | Simultaneous determination with Linezolid (B1675486) in rat plasma | researchgate.net |
Thin-Layer Chromatography (TLC) with Densitometric Quantitation
A stability-indicating high-performance thin-layer chromatography (HPTLC) method coupled with densitometric quantitation has been developed for the determination of Tedizolid Phosphate and can be applied for the separation of its related impurities, including the dimer. researchgate.net This method provides a reliable and rapid approach for quantification. researchgate.net
The method typically employs precoated silica (B1680970) gel plates as the stationary phase. researchgate.net A suitable mobile phase for the separation of Tedizolid Phosphate and its related substances, including potential dimer impurities, is a mixture of chloroform (B151607) and methanol, often in a 90:10 (v/v) ratio. researchgate.net Following development, the plates are scanned using a densitometer, with quantification performed at a wavelength where the analyte exhibits maximum absorption, such as 300 nm. researchgate.netresearchgate.net This technique is valued for its ability to analyze multiple samples simultaneously, making it a cost-effective tool for routine quality control.
Table 1: HPTLC-Densitometry Method Parameters for Tedizolid Phosphate Analysis
| Parameter | Condition | Source |
|---|---|---|
| Stationary Phase | Precoated silica TLC plates | researchgate.net |
| Mobile Phase | Chloroform:Methanol (90:10, v/v) | researchgate.net |
| Detection Wavelength | 300 nm | researchgate.netresearchgate.net |
| Linearity Range | 10-2000 ng/band | researchgate.net |
Spectrofluorimetric Assay Development for Dimer Quantification
Spectrofluorimetry offers a highly sensitive and selective alternative for the quantification of fluorescent compounds. A method based on the native fluorescence of Tedizolid Phosphate in an aqueous solution has been established and validated. ekb.egekb.eg This approach can be adapted for the quantification of the this compound, provided the dimer exhibits similar or distinct fluorescent properties.
The method involves measuring the fluorescence intensity at an optimized emission wavelength after excitation at a specific wavelength. For Tedizolid Phosphate, the maximum fluorescence intensity is typically measured at 408 nm after excitation at 298 nm. ekb.egekb.eg A key advantage of this technique is its high sensitivity, allowing for the detection and quantification of analytes at very low concentrations (ng/mL). ekb.eg The use of aqueous solvents makes the method economical and environmentally friendly. ekb.eg
Table 2: Spectrofluorimetric Assay Parameters for Tedizolid Phosphate
| Parameter | Condition | Source |
|---|---|---|
| Excitation Wavelength | 298 nm | ekb.egekb.eg |
| Emission Wavelength | 408 nm | ekb.egekb.eg |
| Solvent | Aqueous solution (Double distilled water) | ekb.eg |
| Linearity Range | 2-30 ng/mL | ekb.egekb.eg |
Method Validation According to Regulatory Guidelines (e.g., ICH Q2(R1))
All analytical methods intended for the quantification of drug substances and their impurities must be validated according to internationally recognized guidelines, such as the International Council for Harmonisation (ICH) Q2(R1) guideline. japsonline.comeuropa.eu This ensures that the method is suitable for its intended purpose. The validation process involves evaluating several key performance characteristics to demonstrate the method's reliability and accuracy. fabad.org.trresearchgate.net
Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. japsonline.com For impurity analysis, this is crucial to ensure that the dimer's signal is not affected by the main compound (Tedizolid Phosphate) or other related substances.
Forced degradation studies are a common approach to demonstrate specificity. matjournals.net In these studies, the drug substance is subjected to stress conditions like acid, base, and neutral hydrolysis, as well as oxidative, thermal, and photolytic stress. matjournals.netresearchgate.net The method must be able to separate the degradation products from the main analyte and the impurity of interest (the dimer). It has been shown that Tedizolid Phosphate is stable under thermal and photolytic conditions but degrades significantly under hydrolytic (acid, base) and oxidative conditions. matjournals.netresearchgate.net The analytical method must demonstrate that none of these degradants interfere with the quantification of the dimer. japsonline.com
Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal over a specified range. The calibration range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.
For the HPTLC-densitometry method, linearity for Tedizolid Phosphate has been established in the concentration range of 10–2000 ng/band. researchgate.net A spectrofluorimetric method demonstrated linearity over a range of 2–30 ng/mL with a high correlation coefficient (R² = 0.9999). ekb.eg For HPLC methods, linearity has been reported over ranges such as 0.025 to 10.0 μg/mL and 0.30 to 2.25 µg/mL, with correlation coefficients (R²) consistently greater than 0.999. nih.govbibliomed.org
Table 3: Linearity and Range Data from Validated Methods for Tedizolid Phosphate
| Analytical Method | Linearity Range | Correlation Coefficient (R²) | Source |
|---|---|---|---|
| HPTLC-Densitometry | 10–2000 ng/band | Not Specified | researchgate.net |
| Spectrofluorimetry | 2–30 ng/mL | 0.9999 | ekb.eg |
| HPLC-Fluorescence | 0.025–10.0 µg/mL | > 0.999 | nih.gov |
| RP-HPLC | 0.30–2.25 µg/mL | 0.998 | bibliomed.org |
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies by spiking a known amount of the impurity into a sample matrix. japsonline.com For an HPTLC method, accuracy was reported with recoveries between 98.53% and 101.74%. researchgate.net An HPLC method for the S-enantiomer impurity showed recoveries ranging from 96.9% to 105.3%. japsonline.com
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Repeatability (intra-assay precision) assesses precision over a short time interval with the same analyst and equipment, while intermediate precision assesses variations within the same laboratory (e.g., different days, analysts, or equipment). For an HPTLC method, the precision was high, with a %CV ranging from 0.67% to 0.91%. researchgate.net An HPLC-fluorescence method reported intra- and inter-assay precision (%CV) for tedizolid between 0.5% to 3.2% and 0.3% to 4.1%, respectively. nih.gov
Table 4: Accuracy and Precision Data for Tedizolid/Impurities
| Method | Parameter | Result | Source |
|---|---|---|---|
| HPTLC-Densitometry | Accuracy (% Recovery) | 98.53–101.74% | researchgate.net |
| Precision (%CV) | 0.67–0.91% | researchgate.net | |
| HPLC-Fluorescence | Intra-assay Accuracy | 99.2% to 107.0% | nih.gov |
| Inter-assay Accuracy | 99.2% to 107.7% | nih.gov | |
| Precision (%CV) | 0.3% to 4.1% | nih.gov | |
| RP-HPLC (S-enantiomer) | Accuracy (% Recovery) | 96.9–105.3% | japsonline.combibliomed.org |
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. bsmrau.edu.bd The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. bsmrau.edu.bd For impurity analysis, low LOD and LOQ values are essential.
These limits are often calculated based on the standard deviation of the response and the slope of the calibration curve or by using the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ). ekb.egbsmrau.edu.bd A highly sensitive spectrofluorimetric method for Tedizolid Phosphate reported an LOD of 0.13 ng/mL and an LOQ of 0.44 ng/mL. ekb.egekb.eg An HPTLC method showed an LOD of 3.41 ng/band and an LOQ of 10.23 ng/band. researchgate.net HPLC methods have reported LOQ values as low as 0.025 µg/mL for tedizolid and 0.30 μg/mL for its S-enantiomer impurity. nih.govbibliomed.org
Table 5: LOD and LOQ Values from Various Analytical Methods
| Analytical Method | LOD | LOQ | Source |
|---|---|---|---|
| Spectrofluorimetry | 0.13 ng/mL | 0.44 ng/mL | ekb.egekb.eg |
| HPTLC-Densitometry | 3.41 ng/band | 10.23 ng/band | researchgate.net |
| HPLC-Fluorescence | 0.01 µg/mL | 0.025 µg/mL | nih.gov |
| RP-HPLC (S-enantiomer) | 0.10 µg/mL | 0.30 µg/mL | japsonline.combibliomed.org |
Robustness and System Suitability Testing
Robustness and system suitability are crucial components of analytical method validation, ensuring the method's reliability during routine use. Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, while system suitability testing verifies that the chromatography system is adequate for the intended analysis.
The robustness of an analytical method is determined by assessing its performance under a variety of conditions, which include minor changes to parameters such as mobile phase composition, pH, column temperature, and flow rate. For the analysis of Tedizolid Phosphate and its related substances, including the dimer, a high-performance liquid chromatography (HPLC) method's robustness has been demonstrated. google.com
A study on a related chiral impurity of Tedizolid Phosphate provides a clear example of robustness evaluation. The method's robustness was tested by introducing deliberate variations in column temperature and mobile phase pH. japsonline.comresearchgate.net The results, including the resolution between the main compound and the impurity, and the relative standard deviation (%RSD) of the impurity's peak area, were monitored to ensure they remained within acceptable limits.
The following interactive data table summarizes the findings from a robustness study on a closely related Tedizolid Phosphate impurity, which serves as a representative example of the testing performed for associated compounds like the dimer.
| Parameter | Condition | Resolution | %RSD of Peak Area |
|---|---|---|---|
| Column Temperature | 15°C | 1.9 | 1.2 |
| 25°C | 1.8 | 1.5 | |
| Mobile Phase pH | pH 6.8 | 1.7 | 1.3 |
| pH 7.2 | 1.9 | 1.1 |
In a specific patent for an HPLC method capable of separating 14 impurities of Tedizolid Phosphate, robustness was confirmed by varying the flow rate (±0.1 ml/min), column temperature (±5°C), buffer pH (±0.5), initial mobile phase ratio (±1%), and detection wavelength (±5nm). google.com The results indicated that the resolution between the Tedizolid Phosphate peak and all impurity peaks remained ≥1.5, demonstrating the method's robustness. google.com
System suitability testing is an integral part of the analytical procedure, performed before and during sample analysis to ensure the continued performance of the chromatographic system. The parameters for system suitability are established during method validation. For the analysis of this compound and other related impurities, these tests typically include criteria for resolution, peak symmetry (tailing factor), theoretical plates, and the precision of replicate injections.
A system suitability solution is typically prepared containing the main analyte (Tedizolid Phosphate) and its known impurities, including the this compound, to verify the system's ability to resolve these compounds.
The following interactive data table outlines the typical system suitability requirements for the analysis of Tedizolid Phosphate impurities.
| Parameter | Acceptance Criteria |
|---|---|
| Resolution (between Tedizolid Phosphate and this compound) | ≥ 1.5 |
| Tailing Factor (for Tedizolid Phosphate peak) | ≤ 2.0 |
| Theoretical Plates (for Tedizolid Phosphate peak) | ≥ 2000 |
| %RSD for replicate injections of standard solution | ≤ 5.0% |
In practice, a system suitability solution containing R-Tedizolid phosphate and its S-enantiomer showed a resolution of greater than 1.5. japsonline.com The relative standard deviation (RSD) for the peak area of six replicate injections of the standard solution was found to be less than 5.0%. japsonline.com These results confirm that the system is suitable for its intended use.
Strategies for Control and Mitigation of Tedizolid Phosphate Dimer
Optimization of Synthetic Routes to Minimize Dimer Byproduct Formation
Controlling byproduct formation at the source is the most efficient strategy. By refining the synthetic process, the generation of the Tedizolid (B1663884) Phosphate (B84403) Dimer can be significantly minimized, reducing the burden on downstream purification steps.
Design of Experiment (DoE) Approaches in Process Chemistry
Design of Experiments (DoE) is a powerful statistical methodology used to systematically optimize chemical reactions and processes. mt.commt.com Instead of varying one factor at a time, DoE allows for the simultaneous investigation of multiple parameters, providing a comprehensive understanding of their interactions and impact on reaction outcomes. mt.com For minimizing the Tedizolid Phosphate Dimer, DoE can be applied to the phosphorylation step—the critical stage where dimerization is most likely to occur.
Key process parameters (factors) that can be optimized using a DoE approach include:
Temperature: Reaction kinetics are highly dependent on temperature.
Reaction Time: Insufficient or excessive time can lead to incomplete reactions or increased side-product formation.
Stoichiometry of Reagents: The molar ratio of the Tedizolid precursor to the phosphorylating agent is critical. An excess of either could promote dimerization.
Solvent System: The choice of solvent can influence reagent solubility and reaction pathways. rsc.org
Catalyst Type and Loading: The efficiency and selectivity of the reaction can be dictated by the catalyst used.
The goal (response) of the DoE study would be to maximize the yield of Tedizolid Phosphate while minimizing the formation of the dimer impurity to below a specified threshold.
Table 1: Conceptual Design of Experiment (DoE) for Tedizolid Phosphorylation
This interactive table illustrates a hypothetical DoE setup to optimize the phosphorylation of Tedizolid. The objective is to identify the combination of factors that yields the highest percentage of the desired monomer while minimizing the dimer impurity.
| Experiment Run | Temperature (°C) | Reagent Molar Ratio (Phosphorylating Agent:Tedizolid) | Reaction Time (hours) | Response: Monomer Yield (%) | Response: Dimer Formation (%) |
| 1 | -10 | 1.0:1 | 2 | 95.2 | 0.45 |
| 2 | 0 | 1.0:1 | 2 | 96.8 | 0.89 |
| 3 | -10 | 1.2:1 | 2 | 94.1 | 1.55 |
| 4 | 0 | 1.2:1 | 2 | 93.5 | 2.10 |
| 5 | -10 | 1.0:1 | 4 | 98.1 | 0.25 |
| 6 | 0 | 1.0:1 | 4 | 97.5 | 0.60 |
| 7 | -10 | 1.2:1 | 4 | 96.9 | 0.95 |
| 8 | 0 | 1.2:1 | 4 | 95.8 | 1.30 |
By analyzing the data from such experiments, process chemists can build a statistical model to predict the optimal conditions for the reaction, leading to shorter development cycles and a more robust manufacturing process. mt.com
Development of Alternative Synthetic Pathways with Reduced Dimer Potential
Beyond optimizing existing routes, developing alternative synthetic pathways can offer an inherent advantage in preventing dimer formation. The synthesis of Tedizolid Phosphate generally involves two key stages: the formation of the core Tedizolid molecule and the subsequent phosphorylation of its primary hydroxyl group. ciac.jl.cngoogle.com
One established route involves a Suzuki coupling reaction to construct the core structure, followed by phosphorylation. ciac.jl.cn The phosphorylation step itself can be approached in several ways. For instance, using phosphorus oxychloride (POCl₃) or its protected derivatives like dibenzyl N,N-diisopropylphosphoramidite are common methods. ciac.jl.cngoogle.com The choice of phosphorylating agent and the reaction mechanism can significantly influence the propensity for dimerization.
Strategies to reduce dimer potential through pathway development include:
Use of Bulky Protecting Groups: Employing bulky protecting groups on the phosphorylating agent can sterically hinder the approach of a second Tedizolid molecule, thus favoring the formation of the monomeric phosphate ester.
Alternative Coupling Chemistry: While Suzuki coupling is effective, exploring other cross-coupling reactions (e.g., Stille, Negishi) for the formation of the biaryl linkage in the Tedizolid core could alter the impurity profile of the precursor material, potentially impacting the subsequent phosphorylation step.
One-Pot Procedures: Investigating one-pot or tandem reactions where the Tedizolid precursor is generated and phosphorylated in situ under highly controlled conditions could minimize the handling of intermediates and reduce opportunities for side reactions. beilstein-journals.org
Purification Methodologies for Dimer Removal from Bulk Material
Even with an optimized synthetic route, trace amounts of the dimer may still be present. Therefore, robust purification methods are essential to ensure the final API meets stringent purity requirements.
Preparative Chromatography Techniques
Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating and purifying compounds from complex mixtures. tomsic.co.jp It operates on the same principles as analytical HPLC but is scaled up to handle larger quantities of material. For the removal of the this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed. google.com
In this method, the crude Tedizolid Phosphate mixture is passed through a column packed with a non-polar stationary phase (e.g., C18). A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) with a pH-modifying buffer, is used to elute the compounds. japsonline.com Because the dimer is a larger molecule (MW ≈ 882.6 g/mol ) compared to the monomer (MW ≈ 450.4 g/mol ), it generally exhibits different polarity and will have a distinct retention time, allowing for its effective separation. google.comsynzeal.com Further purification of dimer-enriched fractions can be accomplished on a semi-preparative HPLC to yield the pure dimer for use as an analytical standard. google.com
Crystallization and Recrystallization Optimization
Crystallization is a critical purification technique in pharmaceutical manufacturing that separates a product from impurities based on differences in solubility. mt.com Specific crystallization processes have been developed that are highly effective at reducing the dimer impurity in crude Tedizolid Phosphate. google.com
A multi-step purification process has been described that leverages solubility differences: patsnap.comwipo.intgoogle.com
Initial Solvent Wash: The crude product is first mixed with a solvent such as absolute ethyl alcohol. This step dissolves impurities that have a lower polarity than Tedizolid Phosphate, which can be removed by filtration while the desired product remains as a solid. patsnap.comwipo.int
Salt Formation and Filtration: The solid is then dissolved in an aqueous sodium hydroxide (B78521) solution to form the more soluble Tedizolid Phosphate disodium (B8443419) salt. This solution can be filtered, for instance through a microfiltration membrane, to remove any insoluble particulate matter. google.com
Acidification and Crystallization: The pH of the filtrate is then carefully adjusted with acid. This converts the disodium salt back to the free acid form of Tedizolid Phosphate, which is less soluble and crystallizes out of the solution. patsnap.com
Final Wash and Drying: The resulting pure crystals are collected by filtration, washed with a suitable solvent like anhydrous ethanol, and dried. patsnap.com
This process is highly efficient because the dimer impurity exhibits different solubility characteristics and tends to remain in the mother liquor during the crystallization step. google.com The rate of cooling, choice of solvent/antisolvent, and agitation can all be optimized to maximize the purity and yield of the final crystalline product. numberanalytics.com
Formulation Design and Development for Enhanced Chemical Stability
The final strategy for mitigating the impact of the dimer is to ensure the chemical stability of Tedizolid Phosphate in its final dosage form, preventing its formation during storage. Forced degradation studies show that Tedizolid Phosphate is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions. researchgate.netnih.gov Therefore, formulation design is critical.
For parenteral (intravenous) administration, Tedizolid Phosphate is often supplied as a lyophilized (freeze-dried) powder for reconstitution. This approach enhances long-term stability. Key formulation components and considerations include:
Cryoprotectants/Bulking Agents: Excipients like mannitol (B672) are often included in lyophilized formulations. During the freeze-drying process, mannitol crystallizes and provides a stable scaffold for the API, preventing crystal growth and protecting it from degradation. mdpi.commdpi.comnih.gov
pH Control: Since the molecule is susceptible to pH-dependent hydrolysis, the formulation must be designed to maintain a pH at which the drug is most stable upon reconstitution. researchgate.net
Stabilizers: In some formulations, such as nanocrystal suspensions, stabilizers like Poloxamer 188 (P188) are used to prevent aggregation and maintain the physical and chemical integrity of the drug particles. mdpi.comnih.gov
Studies on Tedizolid Phosphate in infusion bags have shown it to be stable for defined periods when stored at various temperatures, indicating that with proper formulation and handling, the integrity of the drug can be maintained up to the point of administration. researchgate.net
Table 2: Role of Excipients in Tedizolid Phosphate Formulation Stability
This table outlines common excipients used in pharmaceutical formulations and their specific function in enhancing the stability of Tedizolid Phosphate.
| Excipient | Class | Function | Reference |
| Mannitol | Cryoprotectant / Bulking Agent | Provides structural support in lyophilized cakes, prevents crystal growth, and ensures stability during freeze-drying and storage. | mdpi.com, mdpi.com |
| Poloxamer 188 (P188) | Stabilizer / Surfactant | Used in nanocrystal formulations to provide a steric barrier, preventing particle aggregation and enhancing physical stability. | mdpi.com, researchgate.net |
| Sodium Hydroxide / Hydrochloric Acid | pH Adjusting Agent | Used to adjust the pH of the formulation to a range where the API exhibits maximum chemical stability, minimizing hydrolytic degradation. | mdpi.com, researchgate.net |
By implementing a multi-faceted approach that includes optimizing synthesis, developing robust purification techniques, and designing stable formulations, the presence of the this compound can be effectively controlled, ensuring a high-quality pharmaceutical product.
Selection of Stabilizing Excipients
The choice of excipients is a cornerstone of preventing the degradation of Tedizolid Phosphate and the subsequent formation of its dimer. Research into various formulations has identified several classes of excipients that impart stability.
During manufacturing processes that involve freeze-drying (lyophilization), cryoprotectants are added to prevent aggregation and degradation. Mannitol is a commonly used cryoprotectant in Tedizolid Phosphate formulations. nih.govmdpi.com It helps prevent crystal growth and provides good stabilization to nanocrystal formulations during the freeze-drying process. nih.govmdpi.com
For solid dosage forms, such as dispersible tablets, a combination of excipients is used to ensure stability. These can include polymers like polyvinyl alcohol, lubricants such as sodium stearyl fumarate, surfactants like sodium laurylsulfate, and binders or disintegrants including various celluloses. google.com In liquid suspensions, xanthan gum is often used as a suspending agent to ensure uniformity. drugs.com However, the compatibility of xanthan gum with acidifying agents must be carefully evaluated, as incompatibilities can lead to loss of viscosity and physical instability. drugs.com
Table 1: Excipients Used in Tedizolid Phosphate Formulations and Their Functions
| Excipient Class | Specific Excipient | Function | Formulation Type | Reference |
|---|---|---|---|---|
| Stabilizer/Polymer | Poloxamer-188 (P188) | Stabilizer for nanocrystals | Nanocrystals | nih.gov |
| Polyvinyl Alcohol (PVA) | Stabilizer for nanocrystals | Nanocrystals | nih.gov | |
| Chitosan | Stabilizer, mucoadhesive | Nanoparticles | fda.gov | |
| Xanthan Gum | Suspending agent | Powder for Suspension | drugs.com | |
| Cryoprotectant | Mannitol | Prevents aggregation during freeze-drying | Lyophilized Powder, Nanocrystals | nih.govmdpi.com |
| Tablet/Capsule | Sodium Stearyl Fumarate | Lubricant | Dispersible Tablets | google.com |
| Sodium Laurylsulfate | Surfactant | Dispersible Tablets | google.com |
pH Control in Aqueous Formulations
Controlling the pH of aqueous formulations is a critical factor in maintaining the chemical stability of Tedizolid Phosphate and preventing its degradation into impurities, including the dimer. The stability of Tedizolid Phosphate is highly pH-dependent, and different pH ranges are targeted for various stages of manufacturing and for the final product.
Generally, Tedizolid Phosphate is stable across a pH range of 3 to 8. nih.gov However, specific pH values are chosen to optimize solubility and stability. For instance, the solubility of Tedizolid Phosphate is lowest at a low pH and increases significantly between pH 4.0 and 6.0. nih.gov
During purification processes, pH is carefully manipulated. Some methods use a pH of 7.20–7.50 to form the more soluble disodium salt, which is then acidified to a pH of 1-2 to precipitate the high-purity phosphate ester form. drugs.comgoogle.com This acidic environment (pH 1-2) is crucial for minimizing degradation that can occur under strongly alkaline conditions, which are known to generate impurities. google.comfda.gov
For aqueous suspension formulations, a pH between 2 and 4.5 is often targeted to minimize the solubility of Tedizolid Phosphate, which in turn helps to reduce chemical degradation and prevent crystal growth during storage. drugs.com However, the choice of acid is important; citric and malic acids have been found to be incompatible with xanthan gum, a common suspending agent. drugs.com Succinic acid or fumaric acid, which achieve a suspension pH between 3.2 and 3.8, have been shown to be more compatible. drugs.com In contrast, the final reconstituted solution for injection is buffered to a much higher pH, typically ranging from 7.5 to 7.9, to ensure complete dissolution and compatibility for administration. drugbank.com
Table 2: Influence of pH on Tedizolid Phosphate Stability and Formulation
| pH Range | Context/Formulation | Purpose | Findings/Consequences | Reference |
|---|---|---|---|---|
| 1.0 - 2.0 | Purification | Isolation of high-purity product | Tedizolid Phosphate is in its complete phosphate ester form; avoids degradation seen in alkaline conditions. | google.comfda.gov |
| 2.0 - 4.5 | Powder for Suspension | Minimize degradation, prevent crystal growth | Lowers aqueous solubility, enhancing stability. Acid choice (e.g., succinic) is critical to avoid excipient incompatibility. | drugs.com |
| 3.0 - 8.0 | General Stability | General aqueous stability range | The compound is generally stable within this broad range. | nih.gov |
| 7.0 | Analytical Method | Enantioseparation in HPLC | Optimal pH for achieving good resolution between enantiomers using a chiral mobile phase additive. | globalrph.com |
| 7.5 - 7.9 | Reconstituted Solution for Injection | Final product for administration | Ensures solubility of the drug for intravenous use. | drugbank.com |
Controlled Storage Conditions and Packaging Design to Inhibit Dimerization
To prevent the formation of the this compound and other degradation products, strict adherence to controlled storage conditions and appropriate packaging design is necessary.
The solid, un-reconstituted form of Tedizolid Phosphate, whether as a lyophilized powder for injection or as tablets, should be stored at a controlled room temperature of 20°C to 25°C (68°F to 77°F), with excursions permitted between 15°C to 30°C (59°F to 86°F). fda.govmerck.com Stability data supports an expiration period of up to 36 months under these conditions. fda.gov Safety data sheets advise keeping the product in tightly closed containers, away from heat, flames, and strong oxidizing agents. lgcstandards.comresearchgate.net For powdered forms, measures to prevent dust accumulation are also recommended, as dust can create explosion hazards and indicates potential exposure to atmospheric conditions. lgcstandards.com
The stability of Tedizolid Phosphate changes significantly once it is reconstituted into a liquid form. The total time from reconstitution to the end of administration should not exceed 24 hours. merck.com During this 24-hour window, the solution can be stored at either room temperature or under refrigeration at 2°C to 8°C (36°F to 46°F). merck.com
Studies on the stability of Tedizolid Phosphate in admixtures with other drugs in 0.9% sodium chloride infusion bags provide further insight into its stability under various temperatures. In these studies, Tedizolid Phosphate itself (at a concentration of 0.8 mg/mL) remained stable, with at least 90% of the initial concentration remaining, for the entire study period under all tested conditions. fda.gov
Table 3: Stability of Tedizolid Phosphate in Admixtures in 0.9% Sodium Chloride Polypropylene Infusion Bags
| Storage Condition | Temperature | Stability of Tedizolid Phosphate | Reference |
|---|---|---|---|
| Room Temperature | 25 ± 2 °C | Stable for the entire study period | fda.gov |
| Refrigerated | 2 - 8 °C | Stable for the entire study period | fda.gov |
| Frozen | -15 to -25 °C | Stable for the entire study period | fda.gov |
Packaging design for the injectable form typically involves sterile, single-use vials containing a lyophilized powder. merck.com This minimizes the risk of contamination and ensures the product remains stable until reconstitution. The use of amber-colored glass containers has been noted in stability studies of nanocrystal formulations to protect from light. nih.gov
Based on a comprehensive review of available scientific literature, there are no specific theoretical or computational chemistry studies published in the public domain that focus on the "this compound." While the compound is identified as a chemical entity, likely an impurity or synthesis byproduct, detailed research findings corresponding to the requested outline sections—including quantum chemical calculations and molecular dynamics simulations—are not available.
The search results do contain computational studies on the parent molecule, Tedizolid, and on dimerization processes of other, unrelated molecules. For instance, studies have utilized Density Functional Theory (DFT) and Hartree-Fock (HF) methods to analyze Tedizolid's enantiomers and Molecular Dynamics (MD) simulations to investigate its binding to the ribosome. researchgate.netoup.comnih.gov Similarly, computational methods have been applied to understand the dimerization of other phosphate-containing molecules and proteins. plos.orgnih.govresearchgate.net
However, no data exists in the reviewed literature for the following topics specifically concerning the This compound :
Theoretical and Computational Chemistry Studies of Tedizolid Phosphate Dimer
In Silico Prediction Models for Dimer Formation Susceptibility:No specific in silico models predicting the susceptibility of Tedizolid (B1663884) Phosphate (B84403) to form this dimer were found.
Due to the absence of specific research data and findings for the Tedizolid Phosphate Dimer, it is not possible to generate the requested scientific article with the specified content and data tables.
Future Research Directions and Emerging Methodologies
Development of Real-time Monitoring Techniques for Dimer Formation in Processes
The formation of impurities such as the Tedizolid (B1663884) Phosphate (B84403) Dimer during the manufacturing process is a critical quality attribute that requires stringent control. Traditional methods of quality control often rely on off-line analysis, where samples are withdrawn from the process and analyzed in a laboratory. This approach can lead to delays in detecting process deviations. Future research is increasingly focused on the implementation of Process Analytical Technology (PAT) for the real-time monitoring of dimer formation. adragos-pharma.comwikipedia.org
PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. wikipedia.orgmt.com The goal is to ensure final product quality by understanding and controlling the process. americanpharmaceuticalreview.com For Tedizolid Phosphate Dimer, this involves deploying in-line or on-line analytical instruments directly into the manufacturing stream to monitor the conditions that favor dimerization.
Spectroscopic techniques are particularly well-suited for real-time monitoring. researchgate.net Potential PAT tools for monitoring dimer formation include:
Near-Infrared (NIR) Spectroscopy: NIR can be used to monitor the concentration of multiple components, including the active pharmaceutical ingredient (API), intermediates, and impurities, directly in the reaction vessel.
Raman Spectroscopy: This technique provides detailed chemical information and is insensitive to water, making it ideal for monitoring reactions in aqueous media. It can be used to track the disappearance of reactants and the appearance of the dimer. americanpharmaceuticalreview.com
UV/Vis Spectroscopy: In some cases, a novel inline UV/Vis-based approach can be vital in limiting side-products where other techniques might fail. researchgate.net
The data from these real-time methods can be used to build process models that predict the formation of the dimer based on critical process parameters (CPPs) like temperature, pH, and reactant concentration. This allows for proactive control of the process to minimize impurity formation. wikipedia.org
Table 1: Comparison of Monitoring Techniques for Dimer Formation
| Technique | Mode | Advantages | Potential Challenges |
|---|---|---|---|
| Offline HPLC | Offline | High sensitivity and selectivity | Time delay between sampling and result |
| NIR Spectroscopy | In-line/On-line | Fast, non-destructive, no sample preparation | Complex data analysis, model dependent |
| Raman Spectroscopy | In-line/On-line | High chemical specificity, good for aqueous solutions | Potential for fluorescence interference |
| UV/Vis Spectroscopy | In-line/On-line | Simple, cost-effective | Lower selectivity, potential for spectral overlap |
Application of Advanced Chemometric Approaches for Dimer Analysis
The analysis of impurities like the this compound often involves complex datasets, especially when dealing with low concentration levels in the presence of a high concentration of the API and other related substances. tandfonline.comlongdom.org Advanced chemometric approaches are powerful tools for extracting meaningful information from such complex analytical data. nih.gov These multivariate statistical methods can analyze multiple variables simultaneously, providing a more comprehensive understanding of the impurity profile. tandfonline.compreprints.org
Key chemometric techniques applicable to dimer analysis include:
Principal Component Analysis (PCA): PCA can be used to reduce the dimensionality of complex data (e.g., from spectroscopic scans) and to identify underlying patterns or clusters. This can help in correlating process variations with dimer formation. tandfonline.com
Partial Least Squares (PLS) Regression: PLS is a regression technique that can be used to build predictive models. nih.gov For example, a PLS model could be developed to quantify the concentration of the this compound from spectroscopic data, even in the presence of significant spectral overlap from other components. nih.gov
Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS): This method is particularly useful for resolving co-eluting peaks in chromatography or overlapping signals in spectroscopy. nih.gov It can mathematically separate the signal of the dimer from the API and other impurities, allowing for more accurate quantification, even at levels as low as 0.05%. nih.govresearchgate.net
Artificial Neural Networks (ANN): ANNs are non-linear modeling tools that can capture highly complex relationships between analytical data and impurity concentrations. nih.govnih.gov
These chemometric tools are often used to analyze data from techniques like High-Performance Liquid Chromatography (HPLC) and UPLC-MS/MS, enhancing their ability to detect and quantify trace-level dimers. nih.govresearchgate.net The integration of chemometrics allows for the development of more robust and reliable analytical methods for impurity profiling. researchgate.net
Investigation of Dimerization in Solid-State Pharmaceuticals and Amorphous Forms
The physical form of a pharmaceutical solid can significantly influence its chemical stability, including its propensity for dimerization. Tedizolid phosphate can exist in different solid forms, such as crystalline and amorphous states. mdpi.com The investigation into how these forms affect the formation of the this compound is a critical area of research.
Crystalline forms are characterized by a highly ordered three-dimensional lattice structure. This ordered arrangement can sometimes limit the molecular mobility required for a dimerization reaction to occur, potentially leading to greater stability. However, stresses and defects in the crystal lattice can act as sites for reaction initiation. Research has shown that specific crystallization processes can surprisingly reduce the amount of the dimer impurity. newdrugapprovals.orggoogle.com
In contrast, amorphous forms lack long-range molecular order. This disordered state results in higher molecular mobility and greater free volume compared to the crystalline counterpart, which can increase the likelihood of dimerization. Forced degradation studies on tedizolid phosphate have shown it to be relatively stable under thermal conditions in the solid state, but the role of the amorphous phase in potential dimerization over long-term storage warrants further investigation. nih.govresearchgate.netnih.gov
Future research should focus on:
Characterizing the solid-state kinetics of dimerization in both crystalline and amorphous tedizolid phosphate.
Identifying the influence of excipients on the dimerization process within a formulated product.
Studying the impact of manufacturing processes like milling and wet granulation, which can induce amorphous regions in a crystalline solid, on the rate of dimer formation.
Table 2: Factors Influencing Solid-State Dimerization
| Factor | Crystalline State | Amorphous State |
|---|---|---|
| Molecular Mobility | Low | High |
| Thermodynamic Stability | More Stable | Less Stable |
| Potential for Dimerization | Generally Lower | Generally Higher |
| Influence of Defects | Can be reactive sites | Not applicable |
Exploration of Dimer-Specific Reactivity and Transformation Pathways
Understanding the specific chemical reactions that lead to the formation of the this compound and its subsequent transformations is essential for controlling its presence in the final drug product. The dimer itself can be considered an impurity, and its own degradation could lead to other, unknown impurities.
Studies have identified dimerization as a potential side reaction under specific conditions. For example, during the development of novel synthetic routes for tedizolid analogs, dimerization of the tedizolid core was observed as a major byproduct under certain photocatalytic conditions, while it was absent under electrochemical conditions. nih.gov This suggests that the reaction mechanism is highly dependent on the energy source and reaction environment.
Forced degradation studies are a key tool for exploring these pathways. Tedizolid phosphate has been shown to degrade significantly under hydrolytic (acidic and basic) and oxidative conditions, while being relatively stable to photolytic and thermal stress. nih.govresearchgate.net While these studies have identified several degradation products, the specific conditions that favor the formation of the dimer over other degradants need to be precisely mapped. researchgate.net
Future research in this area should aim to:
Elucidate the detailed mechanistic pathway of dimer formation, including the identification of any reactive intermediates.
Investigate the stability of the isolated this compound under various stress conditions (hydrolytic, oxidative, photolytic, thermal) to identify its own transformation products.
Use computational modeling to predict the reactivity of the dimer and potential degradation pathways.
Q & A
Q. What are the key physicochemical properties of tedizolid phosphate dimer that influence experimental design in formulation studies?
this compound (molecular weight: 882.63 g/mol; formula: C₃₄H₃₀F₂N₁₂O₁₁P₂) is a prodrug with solubility-dependent formulation challenges. Its phosphate ester group enhances solubility in polar solvents (e.g., 22 mg/mL in DMSO at 25°C), but stability varies with storage conditions: powder remains stable for 3 years at -20°C but degrades faster in solution (6 months at -80°C vs. 1 month at -20°C) . Methodologically, researchers should prioritize lyophilization for long-term storage and use fresh solvent aliquots for in vitro assays to avoid hydrolysis artifacts.
Q. How does tedizolid phosphate’s mechanism of action differ from other oxazolidinones like linezolid?
Tedizolid inhibits bacterial protein synthesis via 50S ribosomal binding, similar to linezolid, but with enhanced affinity due to a C-5 hydroxymethyl group. Unlike linezolid, tedizolid exhibits dual inhibition of MAO-A (IC₅₀: 8.7 µM) and MAO-B (IC₅₀: 5.7 µM), requiring careful assessment of serotonergic drug interactions in preclinical models . Researchers should use tyramine challenge tests (e.g., TYR30 ratio analysis) to evaluate pressor response risks, as tedizolid shows a geometric mean sensitivity ratio of 1.33 (clinically irrelevant if <2) .
Q. What are the critical parameters for designing in vivo efficacy studies comparing tedizolid phosphate to linezolid?
Key parameters include:
- Dosing regimens : Tedizolid’s once-daily 200 mg vs. linezolid’s 600 mg twice daily, adjusted for bioavailability (tedizolid: 86% absolute bioavailability; linezolid: ~100%) .
- Endpoint timing : Early clinical response (48–72 hours post-dose) and test-of-cure (7–14 days post-treatment) to align with FDA/EMA guidelines .
- Infection models : Neutropenic mouse thigh models show tedizolid’s bactericidal activity at >40 mg/kg, while linezolid only achieves static effects even at 150 mg/kg .
Advanced Research Questions
Q. How can population pharmacokinetic (PK) models address variability in tedizolid exposure across patient subpopulations?
A two-compartment PK model (clearance: 31% CV; volume: 13.4% CV) identifies low inter-individual variability, but covariates like renal/hepatic impairment require targeted analysis. Simulations show 98.31% probability of target attainment (fAUC/MIC ≥3) for MIC ≤0.5 µg/mL against S. aureus. Researchers should integrate sparse sampling in clinical trials to validate covariate effects (e.g., obesity, age) without compromising model robustness .
Q. How do in vitro potency data translate to clinical outcomes, and what discrepancies exist?
While tedizolid’s MIC₉₀ for MRSA (0.5 µg/mL) is 4-fold lower than linezolid’s, clinical trials show comparable efficacy (79.5% vs. 79.4% early response). This paradox arises from high protein binding (~70–80%), necessitating microdialysis studies to confirm interstitial fluid exposure (e.g., skeletal muscle and subcutaneous fat) . Researchers must correlate free-drug AUC/MIC ratios rather than total plasma concentrations to predict efficacy.
Q. What methodological approaches resolve contradictions in safety profiles between tedizolid and linezolid?
Pooled phase 1–3 data reveal tedizolid’s lower gastrointestinal AE rates (13% vs. linezolid’s 18%) and thrombocytopenia risk (0.3% vs. 2.1%). To assess causality, apply the Naranjo Scale to treatment-emergent AEs (TEAEs) and stratify by dose duration (≤6 days vs. >6 days). Hematologic monitoring should focus on platelet counts, as tedizolid lacks myelotoxicity trends .
Q. What experimental strategies optimize tedizolid dosing against resistant Gram-positive strains?
Use hollow-fiber infection models to simulate human PK/PD against strains with elevated MICs (e.g., S. aureus with cfr mutations). Target fAUC/MIC ≥3 for bacteriostasis and ≥10 for bactericidal activity. For strains with MIC = 1 µg/mL, escalate doses to 400 mg/day in preclinical models, but monitor MAO inhibition thresholds to avoid toxicity .
Q. How can PK/PD integration mitigate toxicity risks in prolonged tedizolid regimens?
Safety data modeling (up to 400 mg/day) shows a marginal increase in AE probability with higher exposure. For off-label prolonged use (e.g., osteomyelitis), apply Bayesian forecasting to maintain trough concentrations below the MAO inhibition threshold (IC₅₀ for MAO-A: 8.7 µM) while ensuring fAUC/MIC ≥3. Validate with serial platelet counts and liver function tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
